molecular formula C10H15NO4 B2830260 1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid CAS No. 1499189-46-6

1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid

Cat. No. B2830260
CAS RN: 1499189-46-6
M. Wt: 213.233
InChI Key: HBXVLQNYPMSTEN-UHFFFAOYSA-N
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Description

The compound “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is an organic compound. It contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Synthesis and Modification of Peptides

The tert-butyloxycarbonyl group, which is part of the structure of 1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid, is widely utilized in peptide synthesis. It provides a protective mechanism for amino acids during the synthesis process, allowing for the selective formation and modification of peptides. This functionality is crucial in the development of therapeutic peptides and in the study of protein functions. For instance, peptides containing aminomalonate and (amino)(cyano)acetate residues can undergo C-alkylation under mildly basic conditions, demonstrating the versatility of tert-butyloxycarbonyl-protected peptides in synthetic applications (Matt & Seebach, 1998).

Radical Reactions and Building Blocks

The tert-butyloxycarbonyl group also plays a significant role in facilitating radical reactions. These reactions are essential for modifying the benzene ring of certain compounds, leading to the formation of new chemical entities. For example, phenylazocarboxylates with tert-butyloxycarbonyl groups can undergo nucleophilic substitutions and radical reactions, making them versatile building blocks in organic synthesis. Such reactions are fundamental in creating complex molecules for pharmaceutical and material science applications (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4H,5-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXVLQNYPMSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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